Bryotoxin A

Description

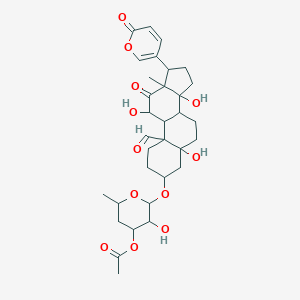

Structure

3D Structure

Properties

CAS No. |

101329-50-4 |

|---|---|

Molecular Formula |

C32H42O12 |

Molecular Weight |

618.7 g/mol |

IUPAC Name |

[(2S,3S,4R,6R)-2-[[(3S,5S,8R,9S,10S,11S,13R,14S,17R)-10-formyl-5,11,14-trihydroxy-13-methyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C32H42O12/c1-16-12-22(43-17(2)34)25(36)28(42-16)44-19-6-9-30(15-33)24-21(7-10-31(30,39)13-19)32(40)11-8-20(18-4-5-23(35)41-14-18)29(32,3)27(38)26(24)37/h4-5,14-16,19-22,24-26,28,36-37,39-40H,6-13H2,1-3H3/t16-,19+,20-,21-,22-,24-,25+,26+,28+,29+,30+,31+,32+/m1/s1 |

InChI Key |

KWKQJZASURFCDP-ZPARAVGQSA-N |

SMILES |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C(=O)[C@H]4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

Canonical SMILES |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

Synonyms |

bryotoxin A |

Origin of Product |

United States |

Occurrence and Distribution of Bryotoxin a

Plant Sources and Species Variability

The primary sources of Bryotoxin A are plants belonging to the Kalanchoe genus, which are succulent perennials in the Crassulaceae family.

Identification in Kalanchoe Species (e.g., K. ceratophylla, K. delagoensis, K. pinnata)

This compound, also sometimes referred to as bryophyllin A or bryotoxin C, has been identified in several Kalanchoe species. Notable among these are Kalanchoe ceratophylla, Kalanchoe delagoensis (syn. Kalanchoe tubiflora), and Kalanchoe pinnata (syn. Bryophyllum pinnatum). nih.govmdpi.comiscientific.orgnih.govresearchgate.netresearchgate.netmdpi.comijpsjournal.com Its presence has also been detected in hybrids, such as crosses between K. tubiflora and K. pinnata, and K. daigremontiana and K. pinnata. nih.gov The specific bryotoxins present can differ between plant parts and hybrid varieties. nih.gov

Quantitative Analysis in Plant Tissues and Extracts

Quantitative analysis of bufadienolides, including bryophyllin A, has been conducted in K. pinnata. Studies on K. pinnata leaves grown in different geographical locations (Brazil and Germany) reported total bufadienolide concentrations ranging from 16.28 to 40.50 mg/100 g of dry weight. nih.gov Semi-quantitative analysis of juices from K. daigremontiana and K. pinnata indicated that bryophyllin-A/bryotoxin-C was present in relatively high content compared to other detected bufadienolides. mdpi.com Methodologies for quantitative analysis in plant tissues often involve techniques like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for various compounds. frontiersin.orgrsc.org

Influence of Plant Age and Environmental Factors on Content

The concentration and composition of secondary metabolites in plants, including bufadienolides like this compound, can be influenced by various factors. Plant age is known to affect the chemical composition of essential oils in some plant species, with qualitative and quantitative variations observed as plants mature. mdpi.comresearchgate.net Environmental factors have also been shown to trigger the production of bioactive compounds in Kalanchoe species. nih.gov For instance, studies on other plant species have demonstrated that factors such as growth age can lead to an increase in the content of certain phenolic compounds. redalyc.org While these studies highlight the general impact of age and environment on plant chemistry, specific detailed research on their direct influence on this compound content is less extensively documented in the provided sources.

Detection in Other Biological Systems

Beyond its presence in Kalanchoe plants, this compound has also been reported in Apis cerana, the Asian honey bee. nih.gov While the context and implications of this detection in Apis cerana are not detailed in the provided information, it indicates a presence in biological systems other than plants. Mentions of "bryotoxic experiments on the sea urchin" appear in literature related to evaluating DNA damage, suggesting potential interactions or effects in marine biological systems, although the specific bryotoxin involved is not explicitly confirmed as this compound in this context. researchgate.net

Biosynthesis of Bryotoxin a

Investigation of Bufadienolide Biosynthetic Pathways

Bufadienolides are steroids, and their biosynthesis is linked to the well-established pathway that leads to cholesterol and pregnenolone (B344588) researchgate.netwikipedia.org. This pathway begins with simpler precursors like acetic acid, which is converted to mevalonic acid, then isopentenyl pyrophosphate, squalene (B77637), squalene 2,3-oxide, lanosterol, and finally cholesterol researchgate.net. Pregnenolone is identified as a key precursor in the synthesis of all classes of steroidal drugs nih.gov.

Studies, particularly in Bufo bufo gargarizans (a toad species known to produce bufadienolides), have utilized transcriptomic analysis to investigate genes potentially involved in bufadienolide biosynthesis nih.govnih.gov. This research has identified candidate genes involved in the upstream terpenoid backbone biosynthetic pathway, the midstream cholesterol biosynthetic pathway, and the downstream bufadienolide biosynthetic pathways nih.gov.

Identification of Key Enzymatic Steps

Several enzymes are hypothesized to play crucial roles in the conversion of cholesterol or pregnenolone into bufadienolides. In Bufo species, enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) have been characterized and are possibly involved in the bufadienolide pathway nih.gov. 3β-HSD is known to catalyze the conversion of 3β-hydroxysteroids to 3-oxo intermediates and the isomerization of Δ⁵ to Δ⁴ forms, leading to progesterone (B1679170) nih.gov.

Another essential enzyme, P450scc (CYP11A1), is thought to be involved in the cardiac glycoside biosynthesis pathway in plants and is a crucial first step in steroid drug biosynthesis, converting cholesterol to pregnenolone nih.gov. Research in Bufo bufo gargarizans identified BbgCYP11A1 as a cholesterol side chain cleaving enzyme nih.govnih.gov. Studies on the catalytic activity of BbgCYP11A1 with various redox partners have provided molecular insights into the bufadienolide biosynthesis pathway in this species nih.govnih.gov.

Cytochrome P450 (CYP) enzymes from toads have been suggested to be pathway-specific for the formation of structurally diverse bufadienolides sjtu.edu.cn. These enzymes can catalyze hydroxylation at various positions on bufalin (B1668032) or resibufogenin, including C1α, C1β, C2β, C3, C5β, C7β, C12β, C16α, C18, and C19 sjtu.edu.cn. Glycosylation, the attachment of sugar moieties, is also a significant step in modifying bufadienolide structures, typically occurring at the C-3 position acs.orgfrontiersin.org. Glycosyltransferases (GTs) are the enzymes responsible for this process acs.org. Studies have explored the use of permissive GTs, such as YjiC1, for the enzymatic glycosylation of bufadienolide aglycones acs.org.

Key Enzymes Potentially Involved in Bufadienolide Biosynthesis:

| Enzyme Name | Proposed Role in Biosynthesis | Source Organism Examples |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Conversion of 3β-hydroxysteroids to progesterone | Bufo species nih.gov |

| Steroid 5β-reductase (5β-POR) | Involved in steroid reduction | Bufo species nih.gov |

| P450scc (CYP11A1) | Cholesterol side chain cleavage to pregnenolone | Plants (Scilla, Urginea), Bufo bufo gargarizans nih.gov |

| Cytochrome P450 (CYP) enzymes | Hydroxylation at various carbon positions | Toads sjtu.edu.cn |

| Glycosyltransferases (GTs) | Glycosylation at C-3 position | Actinomycetes (OleD), Bacillus licheniformis (YjiC1) acs.orgfrontiersin.org |

Genetic Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites, including bufadienolides, are often organized into biosynthetic gene clusters (BGCs) biorxiv.orgomicsdi.orgresearchgate.netup.ac.zafrontiersin.orgbiorxiv.orgbiorxiv.orgnih.govnih.gov. The expression of these BGCs is tightly regulated frontiersin.orgbiorxiv.orgbiorxiv.org.

Transcriptomic analysis has been used to identify candidate genes potentially participating in the bufadienolide biosynthesis pathway based on tissue-specific expression profiles nih.govnih.gov. In Bufo bufo gargarizans, 389 candidate genes were predicted to be involved in this pathway nih.govnih.gov. These genes can be categorized into those involved in upstream terpenoid backbone biosynthesis, midstream cholesterol biosynthesis, and downstream bufadienolide biosynthesis nih.gov.

Regulation of BGCs can involve both global and pathway-specific transcription factors (TFs) frontiersin.orgbiorxiv.orgbiorxiv.orgnih.gov. Global regulators respond to environmental stimuli and can upregulate or downregulate sets of genes, while pathway-specific TFs often control the expression of genes within a particular BGC frontiersin.orgbiorxiv.orgbiorxiv.org. Identifying the cis elements and corresponding TFs involved in BGC control through bioinformatic approaches is a promising strategy for understanding and potentially manipulating the production of these compounds nih.gov.

In Silico Prediction and Annotation of Biosynthetic Routes

In silico methods play a significant role in the investigation of biosynthetic pathways and the identification of BGCs researchgate.netresearchgate.netlp.edu.uanih.govmdpi.comsemanticscholar.org. Bioinformatics tools and algorithms are used to predict and annotate BGCs from genomic data by searching for conserved domains of core enzymes frontiersin.org. Tools like antiSMASH (antibiotics and secondary metabolite analysis shell) are continuously updated to incorporate new algorithms, such as those searching for shared transcription factor binding sites in promoter sequences frontiersin.org.

Cross-referencing with public databases, such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG) repository, aids in the identification and annotation of uncharacterized BGCs frontiersin.org. Algorithms that combine genomic and transcriptomic data can also be used to predict coordinately regulated genes, including fungal BGCs frontiersin.org. While in silico methods provide faster results and can guide researchers, their accuracy may vary, and they are often used in conjunction with in vitro and in vivo studies lp.edu.uanih.gov. In silico modeling has also been used to explore possible enzyme interactions with bufadienolides like bryophyllin A (bryotoxin C) researchgate.net.

Structural Characterization and Analogues of Bryotoxin a

Elucidation of Bryotoxin A Stereochemistry

Natural Bufadienolide Analogues and Co-occurring Compounds

This compound is found in plants and co-occurs with several other bufadienolide analogues, particularly in species of the Kalanchoe genus. medkoo.comresearchgate.netmdpi.com These related compounds share the characteristic bufadienolide scaffold but differ in their substitution patterns and glycosylation.

Bryophyllin A (Bryotoxin C)

Bryophyllin A, also known as Bryotoxin C, is a notable co-occurring bufadienolide with the molecular formula C₂₆H₃₂O₈ and a molecular weight of 472.5 g/mol . benchchem.comuni.luamibase.org It is found in Kalanchoe species such as K. ceratophylla, K. delagoensis, and K. pinnata. nih.gov Bryophyllin A features a 1,3,5-orthoacetate function, a structural characteristic present in approximately half of the known bufadienolides from Bryophyllum species. benchchem.com Its structure includes multiple stereocenters and functional groups contributing to its biological activity. benchchem.com

Bersaldegenin Derivatives

Several bersaldegenin derivatives are found alongside this compound in Kalanchoe species. These include bersaldegenin-1,3,5-orthoacetate, bersaldegenin-1-acetate, and bersaldegenin-3-acetate. benchchem.comresearchgate.netresearchgate.net Bersaldegenin itself is a triterpenoid (B12794562) sapogenin. ontosight.ai The acetate (B1210297) derivatives involve the acetylation of hydroxyl groups on the bersaldegenin skeleton, which can influence their biological activity and physicochemical properties. ontosight.ai Bersaldegenin-1,3,5-orthoacetate, for instance, has been isolated from Kalanchoe tubiflora and Kalanchoe daigremontiana. nih.govresearchgate.net

Kalantubosides A and B

Kalantuboside A and Kalantuboside B are two bufadienolide glycosides that have been isolated from the extract of Kalanchoe tubiflora. nih.govthieme-connect.com Their structures were determined using 1D and 2D NMR spectroscopic analyses. thieme-connect.com Kalantuboside B, for example, was proposed to be 5-hydroxyarenobufagin-3-O-4′,6′-dideoxy-α-allohexopyranose. thieme-connect.com

Daigremontianin and Related Structures

Daigremontianin is another bufadienolide isolated from Kalanchoe daigremontiana. benchchem.commedkoo.com It has a molecular formula of C₂₆H₃₀O₉ and a molecular weight of 486.5 g/mol . benchchem.comnih.gov Its structure features a bufadienolide core with hydroxyl, acetyl, and aldehyde substituents, including hydroxyl groups at C-5 and C-11, and an aldehyde at C-13. benchchem.com Daigremontianin's stereochemistry is characterized by multiple stereocenters. benchchem.com

Here is a table summarizing some of the natural bufadienolide analogues and co-occurring compounds mentioned:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Bryophyllin A (Bryotoxin C) | C₂₆H₃₂O₈ | 472.5 | 5488801 |

| Daigremontianin | C₂₆H₃₀O₉ | 486.5 | 21602974 |

| This compound | C₃₂H₄₂O₁₂ | 618.7 | 441848 |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to identify how modifications to a compound's chemical structure affect its biological activity. gardp.orgwikipedia.org For bufadienolides, including this compound and its analogues, SAR studies are crucial for understanding their mechanisms of action and guiding the development of potential therapeutic agents.

Research involving molecular docking simulations has explored the interactions of this compound and other Bryophyllum pinnatum compounds with various protein targets. For instance, this compound has shown interactions with targets like Gly-ACE and TNF-α receptors, which are involved in inflammatory responses. oamjms.euresearchgate.net These studies suggest that specific structural features of this compound contribute to its binding affinity to these proteins. oamjms.eu

Comparisons between this compound and other bufadienolides, such as Bryophyllin A and Bryophyllin B, in molecular dynamics simulations have provided insights into their structural stability and interactions with target proteins, such as Vespula vulgaris allergen proteins. researchgate.net this compound displayed slightly higher RMSD values compared to Bryophyllin A and B, suggesting relatively more significant structural deviations during simulations. researchgate.net However, this compound also exhibited the highest radius of gyration (RG), indicating a more extended conformation within complexes. researchgate.net

Studies on other bufadienolides highlight the importance of specific moieties for activity. For example, the orthoester moiety and the α-pyrone ring in Daigremontianin have been shown to be critical for its insecticidal activity based on SAR studies. benchchem.com While direct detailed SAR data specifically for this compound across a wide range of activities was not extensively available in the provided results, the studies on its analogues and co-occurring compounds, along with computational docking and simulation data, contribute to the broader understanding of the structural features that govern the biological effects of this class of compounds. The presence of the bufadienolide core and the attached glycoside moiety in this compound are key structural determinants that influence its interactions with biological targets. nih.gov

This compound is a complex bufadienolide glycoside found in plants, notably species of the genus Bryophyllum (part of Kalanchoe). nih.govijpsr.com Its intricate structure, characterized by a steroidal core with a butenolide ring and a glycosidic linkage to a sugar moiety, presents significant challenges and opportunities for chemical synthesis and semisynthesis. nih.govmdpi.com While the total synthesis of highly complex natural products like bryostatin (B1237437) 1, another macrolactone with a challenging structure, has been achieved through convergent routes involving the union of preformed rings, specific detailed total synthesis routes for this compound are not extensively described in the immediately available search results. nih.gov

Semisynthesis, which utilizes naturally isolated compounds as starting materials for the production of novel derivatives, offers a potentially more efficient route to this compound analogues due to the complexity of the natural product. ebi.ac.uk This approach leverages the complex biosynthetic pathways of living organisms to provide advanced intermediates that can then be chemically modified. ebi.ac.uk

Research into the synthesis and semisynthesis of compounds structurally related to this compound, such as other cardiotonic steroids and bufadienolides, provides insight into the chemical strategies that might be applicable. For instance, semisynthetic approaches have been explored for other complex natural products and their derivatives to generate libraries of compounds for biological evaluation. mdpi.comnih.govresearchgate.net These studies often involve modifying specific functional groups or parts of the core structure to investigate the impact of these changes on activity and properties.

The synthesis of analogues of other complex natural products, such as bryostatins, has involved multi-step routes utilizing various chemical reactions like asymmetric allylations, Mukaiyama aldol (B89426) reactions, pyran annulations, and macrolactonization. nih.govnih.gov These examples highlight the sophisticated methodologies required for constructing the complex ring systems and incorporating the multiple stereocenters present in this class of compounds.

The development of synthetic and semisynthetic routes to this compound derivatives is driven by the desire to access sufficient quantities of the compound and to create novel analogues with potentially altered or improved properties. Although specific reaction schemes, yields, and characterization data for this compound derivative synthesis are not detailed in the provided results, the broader context of natural product synthesis and semisynthesis of related complex molecules indicates that such endeavors would involve advanced organic chemistry techniques.

Due to the lack of specific detailed data on the chemical synthesis and semisynthesis of this compound derivatives within the provided search results, it is not possible to generate detailed data tables for this section as requested. The available information primarily focuses on the natural occurrence and structural characterization of this compound and related bufadienolides, along with general discussions on the synthesis of related compound classes or the application of semisynthesis to other natural products.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating this compound from other co-occurring compounds in a sample matrix, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of various compounds, including bufadienolides like this compound. HPLC allows for the resolution of complex mixtures based on differential interactions with a stationary phase and a mobile phase. This technique has been applied in the analysis of Bryophyllum species, where bryotoxins are found. For instance, semipreparative HPLC has been employed to separate acetylated derivatives of bryotoxins, such as Bryotoxins B and C, facilitating their subsequent spectroscopic analysis for structural identification. publish.csiro.aupublish.csiro.au HPLC is recognized for its precision, sensitivity, and ease of automation, making it suitable for analyzing various compounds in complex matrices. jneonatalsurg.comresearchgate.net The method typically involves optimizing parameters such as sample pre-treatment, mobile phase composition, column selection, and detector selection to achieve effective separation and quantification. jneonatalsurg.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a powerful and highly sensitive approach for the analysis of this compound. This hyphenated technique combines the high separation efficiency of UHPLC with the selective detection and structural elucidation capabilities of tandem mass spectrometry. UHPLC-MS/MS is particularly valuable for the identification and quantification of bufadienolides in complex biological matrices, such as plant extracts and potentially biological fluids. mdpi.comnih.govresearchgate.net The technique offers superior sensitivity, selectivity, and peak shape compared to conventional HPLC. researchgate.net Studies on Kalanchoe species, which contain bufadienolides including those related to bryotoxins, have successfully utilized UHPLC coupled with high-resolution mass spectrometry (HR-MS) for semi-quantitative profiling. mdpi.comnih.gov The optimization of UHPLC-MS/MS methods for complex matrices often involves refining sample preparation techniques, such as solid phase extraction (SPE), to reduce matrix interferences and enrich target analytes. frontiersin.orgoaepublish.com Quantification is typically achieved using methods like external calibration, although matrix-matched calibration curves may be necessary to compensate for matrix effects observed in complex samples. oaepublish.comspecificpolymers.com

Spectroscopic Approaches for Characterization

Spectroscopic methods play a crucial role in the structural characterization and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining the molecular structure and identifying functional groups within the compound. Spectroscopic analysis, including detailed examination of mass spectra and NMR data, was instrumental in the initial identification and structural assignment of bryotoxins, including this compound, B, and C. publish.csiro.aupublish.csiro.aubenchchem.com Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification and differentiation from related compounds. publish.csiro.aubenchchem.com NMR spectroscopy provides detailed insights into the arrangement of atoms and bonds within the molecule, confirming the proposed structure. publish.csiro.aubenchchem.com The combination of different spectroscopic techniques is often necessary for a comprehensive structural elucidation of complex natural products like this compound.

Method Validation for Precision and Accuracy in Complex Matrices

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, particularly when analyzing analytes in complex matrices. jneonatalsurg.comnih.govibacon.com For the analysis of this compound in matrices such as plant extracts or biological samples, validation parameters are rigorously evaluated. Key validation parameters typically include:

Specificity and Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the matrix. nih.govcallabsusa.com

Linearity: The demonstration of a proportional relationship between the analyte concentration and the instrument response over a defined range. jneonatalsurg.comresearchgate.netcallabsusa.com

Accuracy: The closeness of the measured value to the true concentration of the analyte in the sample. jneonatalsurg.comnih.govcallabsusa.com This is often assessed through recovery studies by analyzing spiked samples. ibacon.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. jneonatalsurg.comnih.govcallabsusa.com This includes repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision). callabsusa.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified with acceptable accuracy and precision (LOQ). ibacon.comcallabsusa.comyoutube.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. jneonatalsurg.comcallabsusa.comyoutube.com

Analyzing this compound in complex matrices presents challenges due to potential matrix effects, which can lead to signal suppression or enhancement in techniques like LC-MS/MS. oaepublish.comnih.gov To address these effects and ensure accurate quantification, approaches such as matrix-matched calibration or the use of internal standards are often employed during method validation. oaepublish.comspecificpolymers.comnih.gov Validation studies confirm that the developed method is fit-for-purpose and can provide reliable quantitative data for this compound in the specific matrix under investigation. jneonatalsurg.comibacon.comcallabsusa.com

Optimization of Extraction and Sample Preparation Protocols

The accurate analysis of this compound from complex biological matrices, particularly plant material, necessitates optimized extraction and sample preparation protocols to ensure high yield, purity, and reproducibility. This compound, a bufadienolide found in Bryophyllum species, requires methods capable of selectively isolating this compound from a diverse array of secondary metabolites present in the plant matrix benchchem.comnih.gov.

Initial isolation and structural characterization of this compound (also known as bryophyllin A or bryotoxin C) involved systematic extraction and purification procedures from Bryophyllum pinnatum plant material benchchem.comresearchgate.net. These historical methods often utilized solvent extraction followed by various chromatographic techniques benchchem.com. For instance, optimization studies for isolating bufadienolides from Bryophyllum species have employed solvent extraction using gradients of ethanol-water, followed by column chromatography on materials such as silica (B1680970) gel or Sephadex LH-20 benchchem.com. Monitoring purity during these processes was typically performed using techniques like thin-layer chromatography (TLC) benchchem.com.

Optimization of extraction protocols for plant-derived compounds generally involves evaluating parameters such as the type of solvent, temperature, extraction time, and solvent-to-solid ratio mdpi.comphcog.com. The choice of solvent is critical and is often based on the polarity of the target compound; for bufadienolides like this compound, solvent systems containing methanol (B129727) or ethanol (B145695) mixed with water are commonly employed benchchem.comthieme-connect.commdpi.com. Increasing temperature can enhance solubility and diffusion, thereby improving extraction efficiency, although care must be taken to avoid degradation of thermally sensitive compounds phcog.comorganomation.com. Extraction time needs to be sufficient for adequate solute transfer from the matrix to the solvent but not excessively long, which could increase the co-extraction of impurities mdpi.comphcog.com. The solvent-to-solid ratio influences the concentration gradient and the capacity of the solvent to extract the target analyte mdpi.comphcog.com.

Following initial extraction, sample preparation techniques are crucial for cleaning up the extract and concentrating the analyte before instrumental analysis thermofisher.comirb.hr. Solid-phase extraction (SPE) is a widely used technique in natural product analysis for its ability to improve selectivity, specificity, and reproducibility while reducing solvent consumption compared to traditional liquid-liquid extraction (LLE) organomation.comirb.hrchromatographytoday.com. SPE involves passing a liquid sample through a solid adsorbent that retains the target compounds, which are then eluted with a suitable solvent organomation.comchromatographytoday.com. Various sorbent types, including silica and polymers, are available and selected based on the chemical properties of the analytes organomation.com. LLE is also employed, separating analytes between two immiscible solvent phases thermofisher.comchromatographytoday.comrsc.org.

For the quantitative analysis of this compound, advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are utilized benchchem.commdpi.com. Sample preparation for these methods often involves filtration to remove particulate matter and can include further purification steps like SPE to reduce matrix effects and protect the analytical column thermofisher.com. Research has shown varying concentrations of this compound in different Bryophyllum plant populations, highlighting the importance of robust and optimized analytical methods for accurate quantification benchchem.com.

While specific detailed data tables focusing solely on the comparative optimization of various extraction parameters exclusively for this compound are not extensively detailed in the provided search results, the principles applied to the extraction and purification of bufadienolides from Bryophyllum species, including this compound, involve systematic evaluation of solvent systems and chromatographic conditions to maximize yield and purity for subsequent analysis.

| Extraction Method | Common Solvents Used | Purification Techniques | Analytical Methods for Monitoring |

| Solvent Extraction | Ethanol-water gradients, Methanol | Column Chromatography (Silica Gel, Sephadex) | TLC, HPLC |

| Systematic Extraction/Purification | Various organic solvents | Column Chromatography, TLC | Spectroscopic analysis (NMR, MS) |

Note: This table summarizes general approaches mentioned in the context of isolating bufadienolides from Bryophyllum and related plant extraction principles, not specific comparative optimization data solely for this compound.

The development of quantitative analytical methods, such as UHPLC-MS/MS, has been a significant step in this compound research, enabling precise studies of its distribution and concentration in plant materials benchchem.com. The optimization of sample preparation protocols, including efficient extraction and cleanup, is a prerequisite for achieving the sensitivity and accuracy required by these advanced analytical techniques thermofisher.comirb.hr.

Compound Names Mentioned

Table 2: List of Compound Names

| Compound Name |

|---|

| Bryotoxin A |

| Bryophyllin A |

| Bersaldegenin-3-acetate |

Biological Activities and Molecular Mechanisms of Action

Antitumor Mechanisms in Cellular Models

Studies on cancer cell lines have elucidated several pathways through which Bryotoxin A mediates its cytotoxic effects.

Modulation of Autophagy Pathways

Autophagy is a crucial cellular process involved in the degradation and recycling of damaged organelles and proteins. This compound has been shown to significantly impact this pathway in cancer cells.

Induction of Autophagosome Formation

This compound has been observed to activate the autophagy pathway, leading to an increase in autophagosome formation in highly metastatic human lung cancer CL1-5 cells. nih.gov Autophagosomes are double-membraned vesicles that sequester cytoplasmic material for degradation. mdpi.comuio.no The formation of these structures is a hallmark of autophagy induction. mdpi.comuio.no

Regulation of Key Autophagy-Related Proteins (e.g., p-mTOR, LC3-II, ATG5, ATG7, Beclin-1)

The induction of autophagy by bufadienolides, including bryotoxin C (a related compound), has been linked to the modulation of several key proteins involved in the autophagy pathway. Specifically, studies have shown a downregulation of phosphorylated mammalian target of rapamycin (B549165) (p-mTOR) and an upregulation of LC3-II, ATG5, ATG7, and Beclin-1. nih.gov

p-mTOR is a central regulator of cell growth and autophagy, with its downregulation typically promoting autophagy. nih.govjcancer.org LC3-II is a lipidated form of LC3 that is recruited to the autophagosome membrane and is essential for autophagosome formation and completion. jcancer.orgoncotarget.com ATG5 and ATG7 are essential proteins involved in the elongation and completion of the autophagosome membrane. oncotarget.com Beclin-1 is a critical component of the Vps34 kinase complex, which initiates autophagosome formation. jcancer.orgoncotarget.comfrontiersin.org Upregulation of these proteins indicates an activation of the autophagic machinery.

Data on the regulation of these proteins by this compound (and related bufadienolides) in cellular models:

| Protein | Regulation by this compound/Related Bufadienolides | Cellular Model(s) | Source |

| p-mTOR | Downregulation | CL1-5 human lung cancer cells | nih.gov |

| LC3-II | Upregulation | CL1-5 human lung cancer cells | nih.gov |

| ATG5 | Upregulation | CL1-5 human lung cancer cells | nih.gov |

| ATG7 | Upregulation | CL1-5 human lung cancer cells | nih.gov |

| Beclin-1 | Upregulation | CL1-5 human lung cancer cells | nih.gov |

Induction of Non-Apoptotic Cell Death Pathways

In some cancer cell lines, such as CL1-5 human lung cancer cells, bufadienolides including bryotoxin C induced cell death mainly through autophagy, with only slight or no induction of apoptosis. nih.gov This suggests that this compound and related compounds can trigger non-apoptotic cell death pathways. Non-apoptotic cell death mechanisms, such as autophagic cell death, ferroptosis, necroptosis, and pyroptosis, are increasingly recognized as important strategies for cancer therapy, particularly in cases where cancer cells are resistant to apoptosis. nih.govoaepublish.comfrontiersin.org Autophagic cell death is a type of programmed cell death that is mediated by excessive or dysregulated autophagy. mdpi.com

Cell Cycle Perturbation (e.g., S and G2/M Phase Arrest)

Bryotoxin C, a related bufadienolide, has been shown to induce cell cycle arrest in human cervical cancer HeLa cells and ovarian cancer SKOV-3 cells. researchgate.netdntb.gov.uacolab.ws This arrest primarily occurs in the S and G2/M phases of the cell cycle. dntb.gov.uacolab.ws Cell cycle arrest is a common mechanism by which anticancer agents inhibit cancer cell proliferation by preventing cells from progressing through the cell division cycle. mrc.ac.uknih.gov Arrest in the S phase indicates an inhibition of DNA synthesis, while G2/M arrest prevents cells from entering mitosis. nih.govnih.gov

Data on cell cycle arrest induced by related bufadienolides:

| Cell Cycle Phase | Cellular Model(s) | Source |

| S and G2/M | SKOV-3 ovarian cancer cells | dntb.gov.uacolab.ws |

| G2/M | HeLa human cervical cancer cells | researchgate.net |

Mitochondrial Membrane Depolarization

Bufadienolides, including bryotoxin C, have been reported to induce depolarization of the mitochondrial membrane in cancer cells. researchgate.netdntb.gov.ua The mitochondrial membrane potential (ΔΨm) is crucial for mitochondrial function and cellular homeostasis. mdpi.com Depolarization of the mitochondrial membrane can lead to the release of pro-apoptotic factors and initiate cell death pathways. nih.gov While often associated with the intrinsic apoptotic pathway, mitochondrial membrane depolarization can also be involved in other forms of cell death. nih.govd-nb.info

Data on mitochondrial membrane depolarization induced by related bufadienolides:

| Effect | Cellular Model(s) | Source |

| Mitochondrial membrane depolarization | HeLa human cervical cancer cells | researchgate.net |

| Mitochondrial membrane depolarization | SKOV-3 ovarian cancer cells | dntb.gov.ua |

Receptor-Mediated Signaling in Cellular Processes (e.g., TNF Receptor Superfamily)

Molecular docking studies have indicated that this compound exhibits a high binding affinity to Tumor Necrosis Factor-alpha (TNF-α) nih.govuni.lunih.govsemanticscholar.org. TNF-α is a crucial cytokine involved in systemic inflammation and is a member of the TNF receptor superfamily signaling network. Further analysis suggests that this compound interacts with the TNF receptor, potentially through hydrophobic interactions semanticscholar.org. This interaction highlights a potential mechanism by which this compound may influence cellular processes mediated by TNF receptor signaling.

Immunomodulatory and Anti-inflammatory Mechanisms

This compound, along with other compounds found in Bryophyllum pinnatum, has been investigated for its potential immunomodulatory and anti-inflammatory properties nih.govwikipedia.orgresearchgate.netwikipedia.org.

Research suggests that this compound may play a role in modulating cytokine responses. Molecular docking studies showed that this compound had the highest binding affinity to TNF-alpha among the tested compounds from Bryophyllum pinnatum. nih.govuni.lunih.govsemanticscholar.org. Elevated levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) are key features of conditions like cytokine storm nih.govnih.govsemanticscholar.org. This compound, through its interaction with TNF-α, and Bryophyllin B, through its interaction with IL-6, have shown potential as therapeutic agents for cytokine storm associated with infections like COVID-19 nih.govuni.lunih.govsemanticscholar.org. This compound specifically inhibited TNF-α receptors, which are involved in generating cytokine storms semanticscholar.org.

This compound has demonstrated interaction with immune receptors. Molecular docking studies revealed that this compound exhibited the highest binding affinity to Gly-ACE nih.govuni.lunih.govsemanticscholar.org. Gly-ACE is mentioned as a receptor involved in the generation of cytokine storms semanticscholar.org. The high binding affinity of this compound to Gly-ACE suggests a potential mechanism for its influence on immune responses mediated by this receptor.

While the provided research highlights this compound's interaction with key inflammatory mediators like TNF-α, detailed direct evidence regarding the specific downregulation of inflammatory gene expression pathways such as Toll-like receptor or NF-κB p65 by this compound alone is not explicitly available in the consulted literature. However, the observed interactions with TNF-α and Gly-ACE suggest an indirect influence on downstream inflammatory signaling cascades that could involve these pathways.

Other Observed Pharmacological Activities

Beyond its potential immunomodulatory effects, research has explored other pharmacological activities associated with compounds found in Bryophyllum pinnatum, including this compound.

Studies investigating the effects of Bryophyllum pinnatum have shown that extracts containing bufadienolides, such as this compound, and flavonoids can inhibit oxytocin (B344502) signaling pathways in human myometrial cell cultures mdpi.com. The B. pinnatum extract was found to inhibit the increase in intracellular free calcium concentration induced by oxytocin mdpi.com. Furthermore, the extract inhibited oxytocin-driven activation of Mitogen-Activated Protein Kinases (MAPKs), specifically SAPK/JNK and ERK1/2 mdpi.com. This inhibitory effect on MAPK activation was also observed with the bufadienolide-enriched fraction mdpi.com. The impact of B. pinnatum press juice on oxytocin-induced signaling pathways was comparable to that of atosiban, a known oxytocin-receptor antagonist mdpi.com. This indicates that this compound, as a component of these bufadienolide-enriched fractions, likely contributes to the inhibition of oxytocin signaling.

Thrombin Activity Inhibition

Bufadienolide-enriched fractions from Kalanchoe daigremontiana, a plant related to Kalanchoe pinnata, have demonstrated the ability to inhibit thrombin activity in vitro mdpi.com. Thrombin is a crucial enzyme in the blood coagulation cascade, responsible for converting fibrinogen into fibrin, which is essential for thrombus formation mdpi.comrsc.org. The capacity of bufadienolides to inhibit thrombin suggests a potential anti-thrombotic effect mdpi.com.

A study evaluating a bufadienolide-enriched fraction from Kalanchoe daigremontiana roots showed inhibition of thrombin activity in the concentration range of 1–50 µg/mL mdpi.com. While this study focused on a fraction containing multiple bufadienolides, including bryotoxin B, it indicates that compounds within this class, potentially including this compound, can modulate thrombin activity mdpi.comresearchgate.net. Molecular docking studies on this fraction suggested that several bufadienolides, such as bersaldegenin and its derivatives, were the most probable thrombin inhibitors mdpi.com. Another study on the same fraction investigated its effects on plasmin, an enzyme in the fibrinolytic system, and found that bufadienolides like bersaldegenin 1-acetate and bryotoxin were suggested by docking results to bind to plasminogen/plasmin researchgate.net.

Potential Insecticidal Mechanisms

Bufadienolides, including this compound, have been reported to possess insecticidal properties iscientific.orgresearchgate.net. Studies on the methanolic extract of Kalanchoe pinnata leaves have isolated bufadienolides with strong insecticidal activity against silkworm larvae iscientific.orgresearchgate.net. This activity has been linked to the presence of the 1,3,5-orthoacetate moiety within the bufadienolide structure iscientific.orgresearchgate.net.

Research has identified bryophyllin A (also known as bryotoxin C) and bryophyllin C as insecticidal bufadienolides from Kalanchoe pinnata, showing strong activity against the third instar larvae of the silkworm (Bombyx mori) with low LD50 values researchgate.net. While this compound was not explicitly tested in this specific study, its structural similarity to bryophyllin A (bryotoxin C) suggests it may share similar insecticidal properties and mechanisms nih.govresearchgate.netuni-freiburg.dechem960.com. The precise molecular targets for the insecticidal activity of this compound and other Kalanchoe bufadienolides are still under investigation, but the presence of specific structural features like the orthoacetate moiety appears to be important iscientific.orgresearchgate.net.

General Bufadienolide-Mediated Effects (e.g., Na+/K+-ATPase Inhibition, Intracellular Ca2+ Modulation)

Bufadienolides are well-known for their ability to inhibit Na+/K+-ATPase, also referred to as the sodium pump nih.govresearchgate.netaopwiki.org. This enzyme is crucial for maintaining electrochemical gradients across cell membranes by actively transporting sodium and potassium ions aopwiki.orgplos.org. Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), resulting in increased intracellular calcium levels aopwiki.org.

The cardiotonic effects of many bufadienolides are attributed to this Na+/K+-ATPase inhibition, which can influence intracellular calcium homeostasis and consequently affect cardiac muscle contraction nih.govaopwiki.org. While this compound is a bufadienolide, its specific effects on Na+/K+-ATPase and the resulting modulation of intracellular calcium have not been as extensively documented as for other cardiotonic steroids like ouabain (B1677812) or digoxin (B3395198) aopwiki.orgnih.gov. However, as a member of the bufadienolide class, it is likely to interact with Na+/K+-ATPase, contributing to its biological activities nih.govresearchgate.net.

Modulation of intracellular calcium levels can have diverse cellular effects, influencing processes beyond cardiac function, such as cell signaling, neurotransmission, and muscle contraction in various tissues researchgate.netplos.orgmdpi.comnih.govnih.gov. Bufadienolides' interaction with Na+/K+-ATPase and the subsequent impact on intracellular calcium are considered a primary mechanism underlying many of their observed biological activities, including potential cytotoxic and anti-inflammatory effects researchgate.net.

Computational and In Silico Studies of Molecular Interactions

Computational methods, such as molecular docking and dynamics simulations, are increasingly used to understand the potential interactions of compounds like this compound with biological targets mdpi.comresearchgate.netresearchgate.netresearchgate.netoamjms.euoamjms.eudoaj.orgmdpi.comebsco.comwesleyan.edu. These in silico approaches can provide insights into binding affinities, interaction sites, and the dynamic behavior of molecular complexes.

Molecular Docking Simulations

Molecular docking simulations have been employed to predict the binding modes and affinities of this compound with various target proteins researchgate.netresearchgate.netoamjms.euoamjms.eudoaj.org. Studies investigating the potential of Bryophyllum pinnatum compounds as therapy for COVID-19 cytokine storm utilized molecular docking to assess interactions with relevant proteins. In one such study, this compound showed notable binding affinity to Gly-ACE and TNF alpha receptors researchgate.netoamjms.euoamjms.eu. Another study indicated that this compound exhibited high binding affinity across allergen proteins researchgate.netdoaj.org.

Molecular docking has also been used to study the interaction of bufadienolides from Kalanchoe species with enzymes like thrombin and plasmin, suggesting potential binding sites and inhibitory mechanisms mdpi.comresearchgate.net. While not always specifically focused on this compound, these studies on related bufadienolides provide a framework for understanding the potential interactions of this compound with similar protein targets.

A study predicting the binding pose of Kalanchoe pinnata bufadienolides on Na+/K+-ATPase using molecular docking aimed to identify important functional groups for binding researchgate.net. This research, while potentially including this compound among the studied bufadienolides, highlights the use of docking to explore the interaction of this class of compounds with a key biological target researchgate.netijpsr.com.

Data from molecular docking studies often include binding energy scores, which are used to estimate the strength of the interaction between the ligand (this compound) and the protein target researchgate.netresearchgate.netoamjms.euoamjms.eudoaj.org.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| This compound | Gly-ACE | Highest binding | researchgate.netoamjms.euoamjms.eu |

| This compound | TNF alpha | Highest binding | researchgate.netoamjms.euoamjms.eu |

| This compound | Allergen proteins | -10.0 (among highest) | researchgate.netdoaj.org |

Note: "Highest binding" indicates relative affinity compared to other tested compounds in the specific study. The value -10.0 kcal/mol was explicitly mentioned as one of the highest affinities observed for this compound across allergen proteins.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of ligand-protein complexes and the conformational changes they undergo iscientific.orgresearchgate.netebsco.comwesleyan.educiteab.com. While less information is readily available specifically on MD simulations of this compound compared to docking studies, MD simulations are often used in conjunction with docking to validate and refine the predicted binding poses and to assess the stability of the interaction over time researchgate.net.

One study that included this compound in a multidisciplinary approach involving docking and MD simulations investigated its potential as an inhibitor for Vespa vulgaris allergen proteins researchgate.net. MD analysis in this study revealed this compound as a promising inhibitor, exhibiting high binding stability with the allergen proteins, as indicated by parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RG) researchgate.net. These parameters are commonly used in MD simulations to evaluate the stability and flexibility of a molecular system researchgate.net.

| Compound | Target Proteins | MD Stability Analysis Findings | Reference |

| This compound | Vespa vulgaris allergen proteins | Exhibited high binding stability (lowest RMSD, RMSF, RG; highest protein-ligand contacts) | researchgate.net |

Network Pharmacology Approaches for Target Identification

Network pharmacology is an approach that integrates data from various sources to construct networks illustrating the complex relationships between compounds, targets, and diseases thieme-connect.comdovepress.comnih.govmedsci.org. This method can be used to predict potential therapeutic targets and understand the multi-component and multi-target mechanisms of action of natural products like this compound thieme-connect.comdovepress.comnih.govmedsci.org.

While specific network pharmacology studies solely focused on this compound were not prominently found in the search results within the given constraints, network pharmacology has been applied to study the mechanisms of traditional Chinese medicines and other natural product extracts that may contain bufadienolides or related compounds dovepress.comnih.govmedsci.org. These studies often involve identifying potential targets of active compounds within the extract and analyzing their interactions within biological networks to understand their effects on various pathways and diseases dovepress.comnih.govmedsci.org. The application of network pharmacology to this compound could involve identifying its predicted targets based on its structure and known activities and then mapping these targets within biological networks to infer its potential pharmacological effects and therapeutic uses thieme-connect.com.

Future Research Directions in Bryotoxin a Science

Complete Elucidation of Biosynthetic Pathways and Regulatory Networks

A comprehensive understanding of how Bryotoxin A is produced in its natural sources is a critical area for future research. This involves mapping the complete series of enzymatic reactions and intermediate compounds involved in its biosynthesis. Furthermore, identifying the genetic and environmental factors that regulate these pathways is essential. Research in this area could leverage advanced techniques in genomics, transcriptomics, and metabolomics to identify the genes encoding the biosynthetic enzymes and the regulatory elements that control their expression. Understanding these pathways could potentially lead to methods for controlled production of this compound or the engineering of organisms to produce analogues.

Advanced Structure-Activity Relationship Mapping and Rational Design of Analogues

While some biological activities of this compound have been reported, a detailed and comprehensive mapping of its structure-activity relationship (SAR) is still needed. Future research should focus on systematically synthesizing or isolating analogues of this compound with specific structural modifications and evaluating their biological activities. technologynetworks.com This will help to identify the key structural features responsible for its observed effects. Advanced computational modeling and cheminformatics approaches can be integrated with experimental data to build predictive SAR models. This knowledge will be crucial for the rational design and synthesis of novel this compound analogues with potentially enhanced efficacy, reduced off-target effects, or altered pharmacokinetic properties. technologynetworks.com

Development of Highly Sensitive and Specific Analytical Methods for Environmental and Biological Matrices

Accurate and sensitive detection and quantification of this compound in various complex matrices, such as plant tissues, biological fluids, and environmental samples, remain a challenge. Future research is needed to develop and validate advanced analytical methods, including hyphenated techniques (e.g., LC-MS/MS, GC-MS), that offer high sensitivity, specificity, and robustness. americanpharmaceuticalreview.comlabmanager.comijrpb.com Such methods are crucial for conducting accurate pharmacokinetic and pharmacodynamic studies, assessing environmental distribution and persistence, and ensuring quality control of this compound in research and potential applications. labmanager.com

Deeper Mechanistic Investigations into Cellular Signaling Cascades

The precise molecular mechanisms by which this compound exerts its biological effects at the cellular level are not yet fully understood. Future research should delve deeper into identifying the specific protein targets and the downstream signaling cascades that are modulated by this compound. ontosight.ai Techniques such as proteomics, phosphoproteomics, and advanced cell imaging can be employed to dissect these intricate cellular responses. nih.govhumanspecificresearch.org Understanding these mechanisms is vital for predicting potential therapeutic applications and identifying potential off-target effects.

Comprehensive Studies on Ecological and Environmental Dynamics

This compound is a natural product, and its presence in plants suggests potential ecological roles. Future research should investigate the ecological functions of this compound, such as its role in plant defense against herbivores or pathogens. ontosight.ai Furthermore, studies are needed to understand its fate and behavior in the environment, including its persistence, degradation pathways, and potential impact on non-target organisms. britishecologicalsociety.orgmdpi.comshu.ac.uk These comprehensive ecological and environmental studies are crucial for assessing the broader implications of this compound in natural ecosystems.

Q & A

Q. Methodological Answer :

- Target Selection : Use databases like UniProt to identify putative ion channels (e.g., Na⁺/K⁺-ATPase) with homology to known this compound targets.

- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite, using X-ray/NMR-derived structures (PDB IDs). Validate force fields with molecular dynamics (MD) simulations (GROMACS) .

- Wet-Lab Validation : Pair simulations with electrophysiology (patch-clamp) or surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with functional assays (e.g., ion flux measurements) .

Basic: What criteria should guide the selection of in vivo models for studying this compound’s toxicity profile?

Methodological Answer :

Prioritize models with metabolic pathways relevant to humans:

- Acute Toxicity : Use zebrafish embryos (OECD TG 236) for rapid screening of LC₅₀ and teratogenicity.

- Chronic Effects : Rodent models (e.g., Sprague-Dawley rats) with 28-day oral gavage, monitoring liver/kidney biomarkers (ALT, creatinine) . Ensure ethical compliance (3Rs principles) and cite IACUC protocols in publications .

Advanced: How can multi-omics approaches (proteomics, metabolomics) clarify this compound’s role in modulating oxidative stress pathways?

Q. Methodological Answer :

- Experimental Design : Treat cell lines (e.g., SH-SY5Y) with sub-lethal this compound doses. Extract proteins/metabolites at multiple timepoints.

- Proteomics : Use TMT labeling and LC-MS/MS to quantify redox-sensitive proteins (e.g., SOD1, GPx). Validate with Western blot .

- Metabolomics : Apply GC-MS or UPLC-QTOF for untargeted analysis, focusing on glutathione and lipid peroxidation markers. Use MetaboAnalyst for pathway enrichment .

- Integration : Employ tools like Cytoscape to map protein-metabolite networks, identifying hub nodes (e.g., Nrf2) for functional validation .

Basic: What are the key steps for replicating this compound synthesis protocols from existing literature?

Q. Methodological Answer :

- Synthetic Routes : Follow peer-reviewed procedures (e.g., total synthesis via Diels-Alder cyclization), noting catalyst purity (e.g., ≥99% Pd/C) and inert atmosphere requirements .

- Characterization : Compare NMR chemical shifts (±0.1 ppm) and optical rotation with literature. For novel intermediates, report elemental analysis (C, H, N ±0.3%) .

- Troubleshooting : If yields diverge >10%, verify solvent dryness (Karl Fischer titration) or consider alternative protecting groups.

Advanced: What strategies can resolve discrepancies in this compound’s reported IC₅₀ values across cancer cell lines?

Methodological Answer :

Discrepancies may stem from assay sensitivity or compound batch variability. Solutions include:

- Inter-Lab Calibration : Share a common this compound batch (e.g., from a certified supplier like Sigma-Aldrich) across collaborating labs.

- Assay Harmonization : Adopt CLSI guidelines for cell viability assays, standardizing seeding density and incubation times .

- Data Normalization : Use Z-score transformation to account for plate-to-plate variability. Apply ANOVA with post-hoc Tukey tests to identify outliers .

Basic: How should researchers design controls to confirm this compound’s specificity in enzyme inhibition assays?

Q. Methodological Answer :

- Positive Controls : Use established inhibitors (e.g., ouabain for Na⁺/K⁺-ATPase).

- Negative Controls : Include solvent-only (e.g., DMSO) and enzyme-free samples.

- Counter-Screens : Test this compound against unrelated enzymes (e.g., acetylcholinesterase) to rule off-target effects .

Advanced: What computational and experimental methods can validate this compound’s predicted ADMET properties?

Q. Methodological Answer :

- In Silico Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions.

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.